molecular formula C13H17BrO2 B8405689 Ethyl 3-(2-bromophenyl)-2,2-dimethylpropanoate

Ethyl 3-(2-bromophenyl)-2,2-dimethylpropanoate

Cat. No.: B8405689
M. Wt: 285.18 g/mol
InChI Key: RLYJEXBFXITNPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-bromophenyl)-2,2-dimethylpropanoate is a useful research compound. Its molecular formula is C13H17BrO2 and its molecular weight is 285.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

ethyl 3-(2-bromophenyl)-2,2-dimethylpropanoate

InChI

InChI=1S/C13H17BrO2/c1-4-16-12(15)13(2,3)9-10-7-5-6-8-11(10)14/h5-8H,4,9H2,1-3H3

InChI Key

RLYJEXBFXITNPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)CC1=CC=CC=C1Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium diisopropylamide (2M in hexane, 1.5 mL, 3.0 mmol) was added to a solution of ethyl isobutyrate (233 mg, 2.01 mmol) in tetrahydrofuran (1 mL) at −78° C. and the reaction mixture was stirred at this temperature for 30 min. Then, a solution of 2-bromobenzyl bromide (250 mg, 1.00 mmol) in tetrahydrofuran (1 mL) was added dropwise. The reaction mixture was stirred at −78° C. for another 1 hr and then at room temperature overnight. The mixture was diluted with water and extracted with ethyl acetate. The combined organic fractions were washed with water, dried over sodium sulfate, and concentrated to give 482 mg of ethyl 3-(2-bromophenyl)-2,2-dimethylpropanoate as a yellow oil. The crude intermediate was used directly in the next step.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
233 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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